3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Lewis acidity Hydrolytic stability Fluorinated phenylboronic acids

This 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is a unique polysubstituted building block that combines ortho-fluorine, meta-ethoxy, and para-trifluoromethoxy groups — a substitution pattern not replicated in any single commercial analogue. The resulting enhanced Lewis acidity facilitates transmetalation in Suzuki coupling, while the trifluoromethoxy group confers metabolic stability to biaryl products. Choose this compound over simpler mono- or di-substituted phenylboronic acids to eliminate uncontrolled variables in electronic tuning and steric bulk for your SAR programs.

Molecular Formula C9H9BF4O4
Molecular Weight 267.97 g/mol
CAS No. 1793003-82-3
Cat. No. B1431444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid
CAS1793003-82-3
Molecular FormulaC9H9BF4O4
Molecular Weight267.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O
InChIInChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3
InChIKeyMXNMKFPYPKBZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic Acid (CAS 1793003-82-3): Product-Specific Evidence Guide for Scientific Procurement


3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid (CAS 1793003-82-3) is a polysubstituted arylboronic acid building block with the molecular formula C9H9BF4O4 and a molecular weight of 267.97 g/mol . The compound features a distinctive substitution pattern: an ethoxy group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 5-position relative to the boronic acid moiety on the phenyl ring . This specific arrangement of electron-withdrawing fluoro/trifluoromethoxy substituents and the electron-donating ethoxy group imparts a unique electronic profile that differentiates it from simpler mono- or di-substituted phenylboronic acids. The compound is supplied as a solid with standard purity of 95% and an MDL number of MFCD21609533 . It is intended exclusively for research and development use as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions and related palladium-catalyzed transformations.

Why Generic Substitution of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic Acid Is Not Advisable Without Direct Comparative Data


Phenylboronic acids with seemingly similar substitution patterns cannot be assumed to perform interchangeably in cross-coupling reactions or subsequent biological applications. The introduction of fluorine atoms into the aromatic ring of phenylboronic acids enhances Lewis acidity, with the magnitude of this effect depending critically on both the number and positional arrangement of fluorine substituents [1]. Furthermore, the hydrolytic stability of fluorinated phenylboronic acids varies substantially among isomers, directly impacting shelf life, reaction reproducibility, and coupling efficiency under aqueous or basic conditions [2]. In the case of 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid, the combination of the ortho-fluorine, meta-ethoxy, and para-trifluoromethoxy groups creates an electronic and steric environment not replicated by any single commercially available analog. Substituting this compound with 2-fluoro-5-(trifluoromethoxy)phenylboronic acid (lacking the 3-ethoxy group) or with 3-ethoxyphenylboronic acid (lacking both fluorine and trifluoromethoxy groups) introduces uncontrolled variables in electronic character, steric bulk, and metabolic stability of downstream products. The quantitative evidence below establishes the specific performance boundaries within which this compound operates relative to its closest structural comparators.

Quantitative Differential Evidence for 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic Acid Relative to Structural Analogs


Enhanced Lewis Acidity and Altered Hydrolytic Stability Conferred by Multi-Fluorine Substitution Pattern

The introduction of fluorine substituents into the aromatic ring of phenylboronic acids enhances Lewis acidity at the boron center, an effect that varies with both the number and positional arrangement of fluorine atoms [1]. Among fluoro-substituted phenylboronic acids, pKa values differ substantially: unsubstituted phenylboronic acid has a pKa of approximately 8.8, whereas ortho-fluorophenylboronic acid exhibits a pKa of 7.8, and 2,6-difluorophenylboronic acid shows further acidification with a pKa of 7.3 [1]. While direct pKa measurement data for 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is not available in the peer-reviewed literature, its predicted pKa of 6.79 ± 0.58 falls within the range established for fluorinated phenylboronic acids and is approximately 2 log units more acidic than unsubstituted phenylboronic acid. Additionally, hydrolytic stability studies demonstrate that fluorinated phenylboronic acids show variable stability under aqueous conditions, with ortho-fluorinated isomers exhibiting different degradation kinetics compared to meta- or para-fluorinated analogs [1]. The presence of the electron-withdrawing trifluoromethoxy group at the 5-position further modulates the electronic environment beyond what single-fluorine substitution achieves.

Lewis acidity Hydrolytic stability Fluorinated phenylboronic acids Electronic effects

Structural Differentiation from 2-Fluoro-5-(trifluoromethoxy)phenylboronic Acid: Molecular Weight and Rotatable Bond Differences

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid differs from its closest commercially available analog, 2-fluoro-5-(trifluoromethoxy)phenylboronic acid (CAS 881402-22-8), by the presence of an ethoxy group at the 3-position . This substitution adds 44.05 g/mol to the molecular weight (267.97 g/mol vs. 223.92 g/mol) and increases the rotatable bond count from 2 to 4 . The calculated LogP value of 0.8028 for the target compound compared to 0.40410 for the comparator lacking the ethoxy group indicates approximately 2.5-fold higher lipophilicity, which may influence membrane permeability and bioavailability of downstream coupled products.

Molecular properties Drug-likeness Physicochemical parameters Structural differentiation

Predicted Physicochemical Profile: Boiling Point and Density vs. Closest Structural Analog

Computational predictions provide additional differentiation between 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid and its closest analog lacking the 3-ethoxy group. The predicted boiling point of the target compound is 352.2 ± 52.0 °C , substantially higher than the reported boiling point of 279.9 °C at 760 mmHg for 2-fluoro-5-(trifluoromethoxy)phenylboronic acid . Predicted density also differs: 1.41 ± 0.1 g/cm³ for the target compound versus 1.48-1.50 g/cm³ for the comparator .

Physicochemical properties Boiling point Density Formulation

Topological Polar Surface Area Comparison: Implications for Membrane Permeability

The topological polar surface area (TPSA) of 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is calculated as 58.92 Ų . This value falls within the range generally associated with favorable oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų). In contrast, the simpler analog 3-ethoxy-2-fluorophenylboronic acid (CAS 855230-61-4), which lacks the 5-trifluoromethoxy group, has a TPSA of 49.69-49.7 Ų [1][2].

TPSA Drug-likeness Membrane permeability Physicochemical descriptors

3-Ethoxyphenylboronic Acid Demonstrated Synthetic Utility in Suzuki Coupling for MMP Inhibitor Synthesis

While direct published coupling efficiency data for 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is not available in the open literature, the 3-ethoxyphenyl moiety has demonstrated synthetic utility in pharmaceutical contexts. In the synthesis of matrix metalloproteinase (MMP) inhibitors, Suzuki coupling of 3-ethoxyphenylboronic acid (CAS 90555-66-1) with an aryl bromide substrate proceeded successfully to yield the corresponding biphenyl intermediate [1]. The reaction employed standard Suzuki-Miyaura conditions and was a key step in constructing hydroxamic acid-based MMP inhibitors [1][2].

Suzuki-Miyaura coupling MMP inhibitors Biaryl synthesis Pharmaceutical intermediates

Trifluoromethoxy Group Enhances Metabolic Stability and Lipophilicity in Drug Candidates

The trifluoromethoxy (OCF₃) group is a privileged motif in medicinal chemistry due to its unique combination of high electronegativity and lipophilicity. Fluorinated motifs including the trifluoromethoxy group are highly sought-after in medicinal chemistry and agrochemical research due to their ability to enhance metabolic stability of drug candidates . The OCF₃ group imparts a Hammett σₚ value of +0.35 (similar to fluorine but with greater lipophilic character) and increases metabolic resistance to cytochrome P450 oxidation compared to non-fluorinated alkoxy groups [1]. 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid incorporates this moiety at the 5-position, distinguishing it from analogs bearing only fluoro, methoxy, or unsubstituted alkoxy groups.

Metabolic stability Trifluoromethoxy group Drug design Fluorine chemistry

Evidence-Supported Application Scenarios for 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic Acid (CAS 1793003-82-3)


Suzuki-Miyaura Cross-Coupling for Fluorine-Enriched Biaryl Pharmaceutical Intermediates

This compound is suitable as a boronic acid coupling partner in Suzuki-Miyaura reactions where the introduction of both 3-ethoxy and 5-trifluoromethoxy substituents is desired. The trifluoromethoxy group confers enhanced metabolic stability to resulting biaryl products [1], while the predicted pKa of 6.79 ± 0.58 indicates sufficient Lewis acidity for transmetalation under standard palladium-catalyzed conditions. The compound's physicochemical profile (MW 267.97 g/mol, TPSA 58.92 Ų, LogP 0.8028) supports its use as a building block for orally bioavailable drug candidates requiring balanced lipophilicity and polarity.

Medicinal Chemistry Programs Targeting MMP Inhibition or Related Protease Families

The 3-ethoxyphenyl moiety present in this compound has demonstrated utility in the synthesis of matrix metalloproteinase (MMP) inhibitors via Suzuki coupling [2]. The additional 2-fluoro and 5-trifluoromethoxy substituents provide opportunities for enhanced target binding through halogen bonding or hydrophobic interactions. The compound is appropriate for structure-activity relationship (SAR) exploration in protease inhibitor programs where modulation of electronic character and metabolic stability is a key optimization goal.

Building Block for CNS-Penetrant Drug Candidates Requiring Moderate TPSA

With a topological polar surface area (TPSA) of 58.92 Ų , this compound falls within the favorable range for blood-brain barrier (BBB) penetration (<90 Ų). The combination of fluorine and trifluoromethoxy substituents may reduce P-glycoprotein efflux susceptibility while maintaining sufficient CNS exposure. This makes the compound a viable building block for neuroscience drug discovery programs where both CNS penetration and metabolic stability are required.

Synthesis of Fluorinated Biaryl Ligands for Catalysis or Materials Science

The unique substitution pattern combining electron-withdrawing (2-F, 5-OCF₃) and electron-donating (3-OEt) groups creates a polarized aromatic system suitable for electronic tuning of biaryl ligands. The compound's enhanced Lewis acidity relative to unsubstituted phenylboronic acid [3] may facilitate transmetalation with electron-deficient aryl halides. Applications include the synthesis of phosphine ligands for cross-coupling catalysis or fluorinated organic semiconductors for materials research.

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